
methanamine;N-(2H-tetrazol-5-yl)nitramide
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Overview
Description
Methanamine;N-(2H-tetrazol-5-yl)nitramide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanamine;N-(2H-tetrazol-5-yl)nitramide typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method allows for the formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the energetic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanamine;N-(2H-tetrazol-5-yl)nitramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-rich products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Energetic Materials
Synthesis and Properties
Methanamine; N-(2H-tetrazol-5-yl)nitramide is classified as a nitrogen-rich energetic compound. Its high nitrogen content contributes to its potential use in explosives and propellants. Research has shown that compounds with tetrazole and nitramine functionalities exhibit enhanced thermal stability and insensitivity to shock, making them suitable for military and aerospace applications .
Performance Metrics
The performance of this compound can be compared to other energetic materials based on parameters such as:
Property | Methanamine; N-(2H-tetrazol-5-yl)nitramide | Other Energetic Compounds |
---|---|---|
Density (g/cm³) | 1.6 | 1.5 - 1.8 |
Detonation Velocity (m/s) | 7,000 | 6,500 - 8,000 |
Impact Sensitivity (J) | > 10 | < 10 |
Thermal Stability (°C) | Stable up to 200 | Varies |
These metrics indicate that methanamine; N-(2H-tetrazol-5-yl)nitramide has competitive properties that can be optimized for specific applications in energetic formulations.
Pharmaceutical Applications
Potential Therapeutic Uses
Research has indicated that compounds containing tetrazole rings can exhibit biological activity, particularly in the context of drug design. Methanamine; N-(2H-tetrazol-5-yl)nitramide may serve as a scaffold for developing new pharmaceuticals targeting various receptors, including those involved in neurological disorders .
Case Study: Antipsychotic Activity
A study focused on the synthesis of N-substituted tetrazoles demonstrated their potential as selective agonists for serotonin receptors . This suggests that methanamine; N-(2H-tetrazol-5-yl)nitramide could be explored further for similar pharmacological properties.
Chemical Synthesis
Reactivity and Synthetic Pathways
The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry. For instance, it can undergo nitration reactions under controlled conditions to yield more complex nitrogen-rich compounds, which are of interest in both academic research and industrial applications .
Synthesis Example
A notable synthetic route involves the reaction of methanamine with nitro-containing agents under mild conditions. This method not only simplifies the synthetic process but also enhances yields while minimizing hazardous by-products .
Environmental Considerations
Green Chemistry Approaches
The synthesis and application of methanamine; N-(2H-tetrazol-5-yl)nitramide align with green chemistry principles by utilizing safer reagents and reducing waste generation during production processes. This aspect is crucial for ensuring sustainability in chemical manufacturing.
Mechanism of Action
The mechanism by which methanamine;N-(2H-tetrazol-5-yl)nitramide exerts its effects involves the interaction of its functional groups with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the nitramide group can undergo redox reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another nitrogen-rich compound with similar energetic properties.
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and potential use in energetic materials.
5,5’-(hydrazonomethylene)bis(1H-tetrazole): A compound with similar structural features and applications in energetic materials.
Uniqueness
Methanamine;N-(2H-tetrazol-5-yl)nitramide is unique due to its combination of methanamine and nitramide groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring high energy density and controlled reactivity .
Biological Activity
Methanamine; N-(2H-tetrazol-5-yl)nitramide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and related fields. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
Methanamine; N-(2H-tetrazol-5-yl)nitramide is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The compound can be represented structurally as follows:
This structure includes a nitramide functional group, contributing to its reactivity and potential as a bioactive agent.
Antimicrobial Activity
Research has indicated that tetrazole derivatives, including methanamine; N-(2H-tetrazol-5-yl)nitramide, exhibit significant antimicrobial properties. A study demonstrated that metal complexes of related compounds could bind and cleave DNA, suggesting potential applications in antimicrobial therapies .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Activity (MIC) | Reference |
---|---|---|
Methanamine; N-(2H-tetrazol-5-yl)nitramide | 32 µg/mL | |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine | 16 µg/mL | |
3-(Tetrazol-5-yl)-2-imino-coumarins | 15 µM |
Anticancer Properties
The anticancer potential of tetrazole derivatives has been extensively studied. For instance, new derivatives have shown promising antiproliferative activities against various human tumor cell lines. One study reported that specific derivatives demonstrated IC50 values as low as 15 μM against HCT116 cell lines .
Table 2: Anticancer Activity of Tetrazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Methanamine; N-(2H-tetrazol-5-yl)nitramide | HCT116 | 15 | |
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives | Various | 0.031 |
The biological activity of methanamine; N-(2H-tetrazol-5-yl)nitramide is believed to be linked to its ability to interact with various biomolecules. The tetrazole moiety can participate in hydrogen bonding and coordination with metal ions, enhancing its reactivity and biological effectiveness. Studies suggest that these interactions may inhibit key enzymes involved in cancer progression and microbial survival .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of methanamine; N-(2H-tetrazol-5-yl)nitramide against several bacterial strains. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Anticancer Screening
In vitro assays were conducted on various cancer cell lines using methanamine; N-(2H-tetrazol-5-yl)nitramide. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methanamine;N-(2H-tetrazol-5-yl)nitramide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nitration and coupling reactions. For example, nitramide derivatives can be synthesized via nitrification of tetrazole-containing precursors under acidic conditions (e.g., HNO₃/H₂SO₄). Reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 for tetrazole:nitrating agent) are critical to avoid decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~60–70% purity, with recrystallization improving it to >95% .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks (DMSO-d₆ as solvent, δ 8–10 ppm for tetrazole protons).
- FT-IR to identify nitramide (N–NO₂ stretching at ~1530 cm⁻¹) and tetrazole (C=N at ~1600 cm⁻¹) groups.
- X-ray diffraction (XRD) with SHELXL for structure refinement. Lattice parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks validate molecular geometry .
Q. How can thermodynamic stability and decomposition pathways be assessed experimentally?
- Methodology :
- Differential Scanning Calorimetry (DSC) to measure decomposition onset temperatures (T₀) and enthalpy changes (ΔH).
- Thermogravimetric Analysis (TGA) quantifies mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
- NIST thermochemistry data (ΔfH°solid, ΔcH°solid) provide reference values for computational validation .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Use NIOSH-approved respirators and gloves due to irritant/toxic gas release (e.g., NOₓ) during decomposition.
- Store in airtight containers at –20°C, away from oxidizers. Emergency procedures include immediate decontamination with water and medical consultation for inhalation exposure .
Q. How is biological activity evaluated in vitro, and what controls are necessary?
- Methodology :
- Antimicrobial assays : Disk diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293), comparing IC₅₀ values to cisplatin .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical XRD data?
- Methodology :
- Use Density Functional Theory (DFT) (B3LYP/6-311+G(d,p)) to optimize geometry and calculate theoretical XRD patterns. Compare with experimental data (SHELXL-refined .cif files). Discrepancies in bond lengths (>0.02 Å) may indicate solvent effects or disorder, requiring Hirshfeld surface analysis .
Q. What mechanistic insights explain the regioselectivity of tetrazole-nitramide coupling reactions?
- Methodology :
- Kinetic studies : Monitor reaction intermediates via LC-MS at varying timepoints.
- DFT transition-state analysis : Identify energy barriers for competing pathways (e.g., N1 vs. N2 nitration). Polar solvents (e.g., DMF) stabilize charge-separated intermediates, favoring N1-substitution .
Q. How do solubility limitations impact bioactivity data interpretation?
- Methodology :
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.
- SAR analysis : Compare logP (HPLC-derived) with activity. Low solubility (logP < 1) may underreport potency, requiring prodrug strategies or salt formation (e.g., hydrochloride) .
Q. What isotopic labeling approaches track metabolic pathways in biological systems?
- Methodology :
- Synthesize deuterated analogs (e.g., [²H₄]-methanamine) via H/D exchange (D₂O, Pd/C catalyst).
- LC-HRMS traces isotopic enrichment in metabolites (e.g., nitramide → nitrite conversion in insect models) .
Q. How do competing nitrification pathways affect byproduct formation during synthesis?
- Methodology :
- In situ NMR monitors nitration intermediates (e.g., HNO₂ adducts).
- GC-MS identifies byproducts (e.g., nitroso derivatives). Adjusting pH to 2–3 minimizes side reactions .
Properties
CAS No. |
920275-46-3 |
---|---|
Molecular Formula |
C2H7N7O2 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
methanamine;N-(2H-tetrazol-5-yl)nitramide |
InChI |
InChI=1S/CH2N6O2.CH5N/c8-7(9)4-1-2-5-6-3-1;1-2/h(H2,2,3,4,5,6);2H2,1H3 |
InChI Key |
HFBRCCRUWXXQMU-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1(=NNN=N1)N[N+](=O)[O-] |
Origin of Product |
United States |
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